Ticagrelor Impurity 175 chemical structure and properties
Ticagrelor Impurity 175 chemical structure and properties
An In-Depth Technical Guide to Ticagrelor Impurity 175: Chemical Structure, Properties, and Control Strategies.
Executive Summary
Ticagrelor Impurity 175 (Vendor Code: QCC-QT0307175 / DM-17980) is a critical process-related impurity identified in the synthesis of the antiplatelet drug Ticagrelor (Brilinta). Chemically identified as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide (or its stereoisomers), it represents a non-converted intermediate or diastereomeric byproduct generated during the construction of the cyclopropylamine side chain.
Effective control of Impurity 175 is essential due to its structural similarity to the key pharmacophore and its potential to impact the enantiomeric purity of the final API. This guide provides a comprehensive analysis of its formation, detection, and remediation.
Chemical Identification & Properties
Nomenclature and Identifiers
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Common Name: Ticagrelor Impurity 175 (Vendor Specific)
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Chemical Name: 2-(3,4-Difluorophenyl)cyclopropanecarboxamide[1][2]
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Stereochemistry: The specific CAS 1932275-13-2 is often associated with this impurity code. Note that the active Ticagrelor side chain has a (1R,2S) configuration (trans). Impurity 175 often refers to the Amide precursor or the (1R,2R) cis-diastereomer .
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Molecular Formula:
[1][3][4][5]
Physicochemical Profile
| Property | Value / Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; poorly soluble in water |
| Melting Point | 120°C – 125°C (Experimental range for amides of this class) |
| pKa | ~15-16 (Amide proton; neutral under RP-HPLC conditions) |
| LogP | ~1.8 (Predicted) |
| Key Functional Groups | Primary Amide (-CONH2), Difluorophenyl ring, Cyclopropane |
Formation Pathway & Mechanism
Impurity 175 arises during the synthesis of the Cyclopropylamine Intermediate (Impurity M/I), a critical building block of Ticagrelor.
Synthetic Origin
The synthesis typically proceeds via the cyclopropanation of 3,4-difluorostyrene, followed by ester hydrolysis and conversion to the amine. Impurity 175 is the Amide Intermediate formed prior to the Hofmann Rearrangement (or Curtius Rearrangement).
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Step 1: Cyclopropanation of 3,4-difluorostyrene yields the Ethyl ester.
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Step 2: Hydrolysis to the Carboxylic Acid.
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Step 3: Conversion to Carboxamide (Impurity 175) .
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Step 4: Rearrangement to the Amine (Ticagrelor Side Chain).
Root Cause of Impurity:
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Incomplete Reaction: Failure of the Hofmann/Curtius rearrangement leaves residual amide.
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Stereochemical Leakage: If the starting styrene or the cyclopropanation catalyst lacks stereocontrol, the cis-(1R,2R) amide is formed. This diastereomer may react slower in the rearrangement step, enriching the impurity in the final stream.
Visualizing the Pathway
Figure 1: Formation pathway of Impurity 175 during the synthesis of the Ticagrelor side chain.
Analytical Characterization Strategies
Detecting Impurity 175 requires separating the neutral amide from the basic amine intermediate and the final API.
HPLC Method Parameters (Recommended)
The amide functionality makes Impurity 175 less polar than the amine but more polar than the ester precursors.
| Parameter | Condition |
| Column | C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile : Methanol (80:20) |
| Gradient | T=0 (10% B) → T=20 (80% B) → T=25 (10% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Strong absorption due to difluorophenyl ring) |
| Retention Order | Amine (Early) < Impurity 175 (Mid) < Ester (Late) |
Mass Spectrometry (LC-MS/MS)
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Ionization Mode: ESI Positive (+ve)
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Parent Ion: [M+H]⁺ = 198.18 m/z
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Key Fragments:
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m/z 181: Loss of NH3 (Characteristic of primary amides).
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m/z 127: Difluorobenzyl cation fragment (C7H5F2⁺).
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m/z 153: Difluorostyrene fragment.
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NMR Signature (1H NMR, DMSO-d6)
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Amide Protons: Two broad singlets (or one broad hump) at δ 6.8 – 7.5 ppm (exchangeable with D2O).
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Cyclopropyl Protons: Distinct multiplets at δ 1.2 – 2.4 ppm . The coupling constants (
) allow differentiation between cis (Impurity 175 isomer) and trans (Precursor to active drug) diastereomers.-
Trans-isomer:
~ 4-5 Hz. -
Cis-isomer:
~ 8-9 Hz.
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Control & Purification Strategies
Process Control
To minimize Impurity 175 in the final API, the conversion of the amide to the amine must be driven to completion.
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Reagent Stoichiometry: Ensure excess oxidant (e.g., NaOBr or PhI(OAc)2) during the rearrangement step.
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Reaction Monitoring: Use IPC (In-Process Control) HPLC to verify <0.5% residual amide before quenching.
Purification
If Impurity 175 carries over to the amine stage:
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Acid/Base Extraction: The Amine is basic, while Impurity 175 (Amide) is neutral.
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Dissolve crude mixture in dilute acid (HCl). The Amine forms a water-soluble salt.
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Extract with an organic solvent (DCM or EtOAc). Impurity 175 will partition into the organic layer.
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Basify the aqueous layer to recover the purified Amine.
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References
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SynZeal Research . Ticagrelor Impurities and Reference Standards. Retrieved from
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QCC Standards . Ticagrelor Impurity 175 (QT0307175) Data Sheet. Retrieved from
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Dreampharm . Ticagrelor Impurity 175 (DM-17980).[8] Retrieved from
- AstraZeneca. Patent WO2001092262: Cristalline and amorphous forms of a triazolo(4,5-d)pyrimidine compound.
- European Pharmacopoeia (Ph. Eur.). Ticagrelor Monograph 10.0. (Context for impurity profiling limits).
Sources
- 1. veeprho.com [veeprho.com]
- 2. (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide [lgcstandards.com]
- 3. Ticagrelor Impurities | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 6. Quality Control Chemicals (QCC) [qcchemical.com]
- 7. Quality Control Chemicals (QCC) [qcchemical.com]
- 8. Ticagrelor_GuangzhouDreampharmBiotechnologyCo.,Ltd. [dmstandards.com]
